molecular formula C9H18ClNO2 B13450697 Methyl 5-ethylpiperidine-3-carboxylate hydrochloride

Methyl 5-ethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13450697
M. Wt: 207.70 g/mol
InChI Key: UBARAYIRKVDNIP-UHFFFAOYSA-N
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Description

Methyl 5-ethylpiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing nitrogen

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5-ethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-4-8(6-10-5-7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H

InChI Key

UBARAYIRKVDNIP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5-ethylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or distillation to obtain the pure hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-ethylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-3-carboxylate
  • Ethyl piperidine-3-carboxylate
  • Methyl 5-methylpiperidine-3-carboxylate

Uniqueness

Methyl 5-ethylpiperidine-3-carboxylate hydrochloride is unique due to the presence of both an ethyl group and a methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

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